4-Bromo-2-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
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Overview
Description
4-BR-2-(2-((4-ETHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound with the molecular formula C25H22BrN3O6 and a molecular weight of 540.375 . This compound is known for its unique structure, which includes a bromine atom, ethoxy and methoxy groups, and a carbohydrazonoyl moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-BR-2-(2-((4-ETHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
4-BR-2-(2-((4-ETHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
4-BR-2-(2-((4-ETHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((4-ETHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-BR-2-(2-((4-ETHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can be compared with similar compounds such as:
4-BR-2-(2-((4-ETHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-PROPOXYBENZOATE: This compound has a similar structure but with a propoxy group instead of a methoxy group.
4-BR-2-(2-((4-METHOXYANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE: This compound has a methoxy group on the aniline ring and an ethoxy group on the benzoate ring.
4-BR-2-(2-((4-ETHOXYANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE: This compound has an acetyl group instead of an acyl group.
Properties
CAS No. |
769150-25-6 |
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Molecular Formula |
C25H22BrN3O6 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-3-34-21-11-7-19(8-12-21)28-23(30)24(31)29-27-15-17-14-18(26)6-13-22(17)35-25(32)16-4-9-20(33-2)10-5-16/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
NBYCWLOCBCZLMM-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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